molecular formula C28H36N2O2 B026644 Ethoxyquin Dimer CAS No. 74681-77-9

Ethoxyquin Dimer

Cat. No.: B026644
CAS No.: 74681-77-9
M. Wt: 432.6 g/mol
InChI Key: JPCXDKKEKXRNAF-UHFFFAOYSA-N
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Description

Ethoxyquin Dimer, also known as 6,6’-diethoxy-2,2,2’,2’,4,4’-hexamethyl-1’H,2H,2’H-1,8’-biquinoline, is an oxidation product of Ethoxyquin. Ethoxyquin is a synthetic antioxidant widely used in animal feeds to prevent the oxidation of fats and proteins during storage. The dimer form is one of the major oxidation products of Ethoxyquin and has been studied for its potential health hazards and applications .

Mechanism of Action

Target of Action

Ethoxyquin Dimer, a metabolite of Ethoxyquin , primarily targets polyunsaturated fatty acids in animal feed . It acts as an antioxidant, preventing the oxidation of these fatty acids .

Mode of Action

The primary mode of action of this compound is through its antioxidative properties . It interacts with polyunsaturated fatty acids, preventing their oxidation and preserving their nutritional value . This antioxidative action helps to maintain the quality of animal feed during storage .

Biochemical Pathways

It is known that the compound plays a role in the oxidative stress response . It has been associated with the activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ethoxyquin, from which this compound is derived, is rapidly absorbed after oral administration . It undergoes oxidation in feed materials and in animals, leading to the formation of several compounds, including this compound . The residues of Ethoxyquin and its major oxidation products, including this compound, can be found in animal tissues .

Result of Action

The primary result of this compound’s action is the prevention of oxidation in animal feed, preserving the nutritional value of the feed . The residues of ethoxyquin and its oxidation products, including this compound, in animal tissues may pose potential health hazards to consumers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of Ethoxyquin in animal feed can lead to the formation and accumulation of this compound in animal tissues . The safety of Ethoxyquin as a feed additive has been a subject of concern due to potential food safety issues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxyquin Dimer is typically formed through the oxidation of Ethoxyquin. The oxidation process can be carried out using various oxidizing agents under controlled conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of Ethoxyquin using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the dimer from other oxidation products .

Chemical Reactions Analysis

Types of Reactions: Ethoxyquin Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethoxyquin Dimer has been studied for its applications in various fields:

Comparison with Similar Compounds

Comparison: Ethoxyquin Dimer is unique in its enhanced antioxidant properties compared to its monomeric form. While Ethoxyquin is effective in preventing oxidation, the dimer form provides additional stability and efficacy. Ethoxyquin Quinone Imine, on the other hand, poses potential health risks due to its mutagenic and carcinogenic properties, making this compound a safer alternative for certain applications .

Properties

IUPAC Name

6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCXDKKEKXRNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569133
Record name 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-77-9
Record name Ethoxyquin dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74681-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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